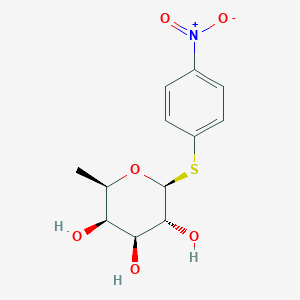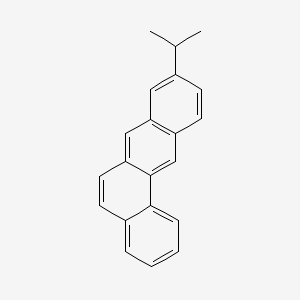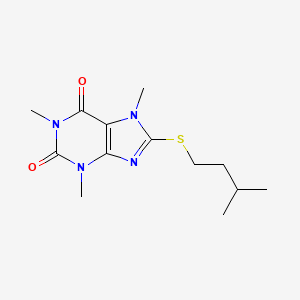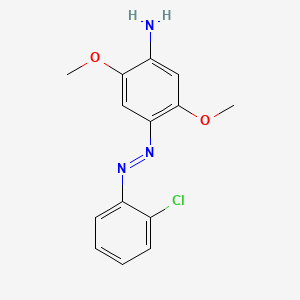![molecular formula C16H24N2O5 B13762182 Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- CAS No. 68400-49-7](/img/structure/B13762182.png)
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is a chemical compound with the molecular formula C16H24N2O5 It is characterized by the presence of a morpholine ring substituted with a nitrophenyl group and two isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- typically involves the reaction of morpholine with 2,5-bis(1-methylethoxy)-4-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized morpholine compounds .
Aplicaciones Científicas De Investigación
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine derivatives such as:
- 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
- 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine
- 4-(2,5-Diethoxyphenyl)morpholine
Uniqueness
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is unique due to the presence of both isopropoxy groups and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
68400-49-7 |
|---|---|
Fórmula molecular |
C16H24N2O5 |
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
4-[4-nitro-2,5-di(propan-2-yloxy)phenyl]morpholine |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)22-15-10-14(18(19)20)16(23-12(3)4)9-13(15)17-5-7-21-8-6-17/h9-12H,5-8H2,1-4H3 |
Clave InChI |
QKOQWHQAZFRCQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1N2CCOCC2)OC(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


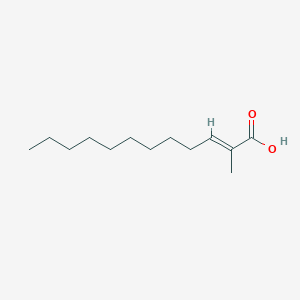
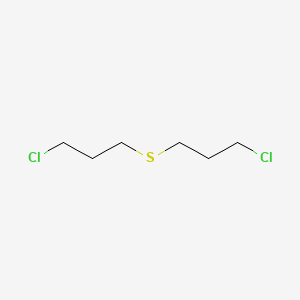
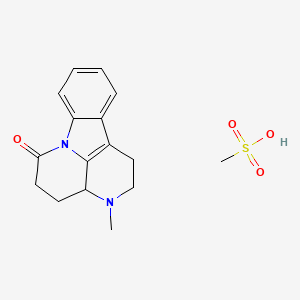
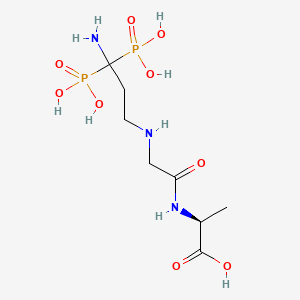
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
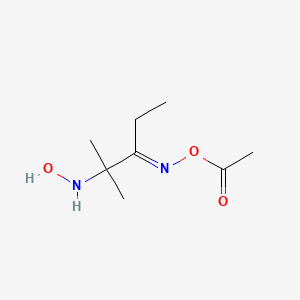

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
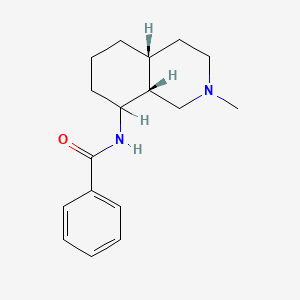
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
